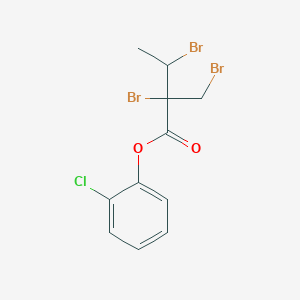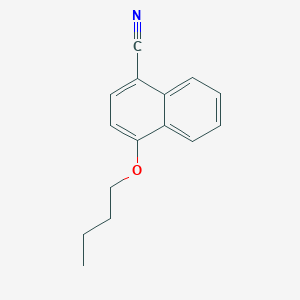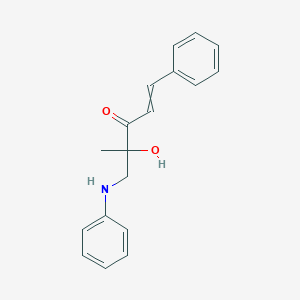![molecular formula C10H12O2 B14511136 3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one CAS No. 64130-76-3](/img/structure/B14511136.png)
3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of olefin metathesis and double bond migration sequences, catalyzed by Grubbs’ catalysts. These reactions are often carried out under mild conditions with hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) .
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure efficient and sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the functional groups present in the molecule. The pathways involved often include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A structurally similar compound with different reactivity and applications.
Cyclohexene: Shares structural similarities but differs in its chemical properties and uses.
Tetrahydropyran: Another related compound with distinct chemical behavior and applications.
Uniqueness
3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one is unique due to its bicyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
Propiedades
Número CAS |
64130-76-3 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
5-methylidene-3-oxatricyclo[4.4.0.02,8]decan-4-one |
InChI |
InChI=1S/C10H12O2/c1-5-8-4-6-2-3-7(8)9(6)12-10(5)11/h6-9H,1-4H2 |
Clave InChI |
JNEUADVYZPCHCR-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2CC3CCC2C3OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


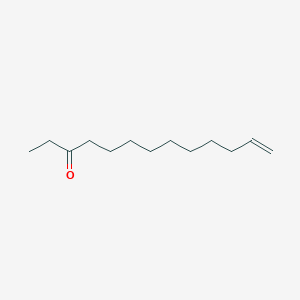

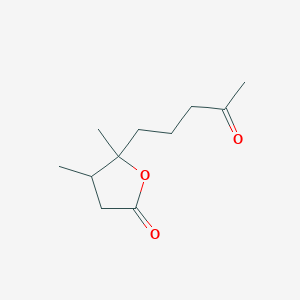
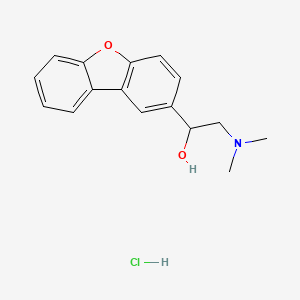
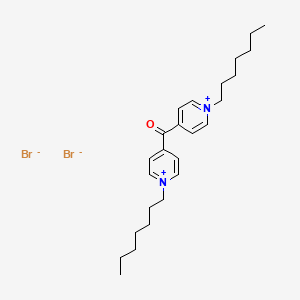

![2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate](/img/structure/B14511100.png)
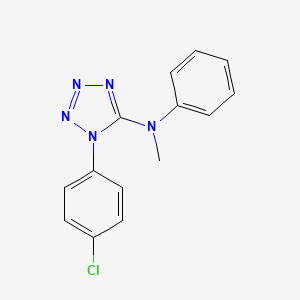
![2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14511105.png)
![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
